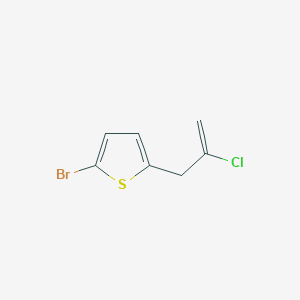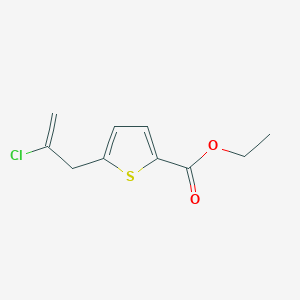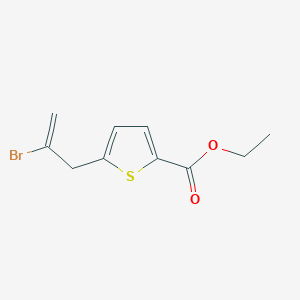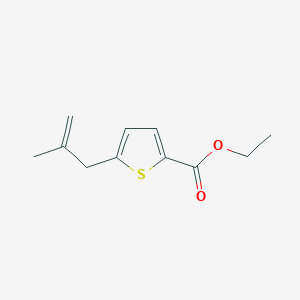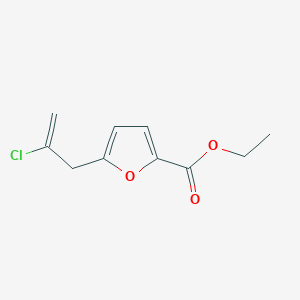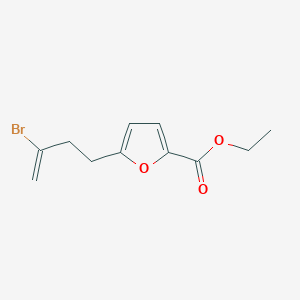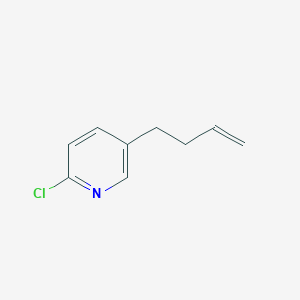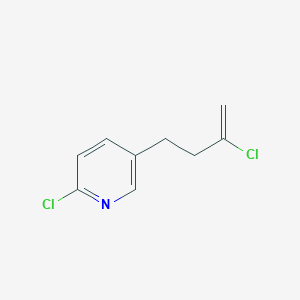
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene
描述
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, otherwise known as 2-chloro-4-chloro-3-pyridyl-1-butene, is a chemical compound with a unique structure. It is an alkyl halide, a type of organic compound that contains a halogen atom bonded to an sp3 hybridized carbon atom. This compound has a variety of applications in scientific research, including synthesis, pharmacology, and biochemistry. In
科学研究应用
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene has a variety of applications in scientific research. It is commonly used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins and other biomolecules. Additionally, it is used in the synthesis of dyes and other pigments.
作用机制
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene is an alkyl halide, and its mechanism of action is based on the fact that it can react with nucleophiles. A nucleophile is a molecule that can donate electrons to form a new bond. When this compound reacts with a nucleophile, it forms a new bond and the halogen atom is replaced with the nucleophile. This reaction is known as a substitution reaction.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which plays an important role in the transmission of signals between nerve cells. Additionally, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. Finally, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
实验室实验的优点和局限性
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using several different methods. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it is a toxic compound and should be handled with care.
未来方向
There are several potential future directions for research involving 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene. One potential direction is to further study its effects on enzymes such as acetylcholinesterase, cyclooxygenase, and cytochrome P450. Additionally, further research could be done to explore the potential therapeutic applications of this compound. Finally, further research could be done to explore the potential use of this compound in the synthesis of other organic compounds.
属性
IUPAC Name |
2-chloro-5-(3-chlorobut-3-enyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c1-7(10)2-3-8-4-5-9(11)12-6-8/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJLRBHKUUVDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CN=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



